molecular formula C13H11NO3S B4626269 [(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid

[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid

Cat. No. B4626269
M. Wt: 261.30 g/mol
InChI Key: UCMZLOGYWUHETG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves reactions of 3-formyl-2-chloroquinolines with thioglycolic acid, leading to a mixture of uncyclized and cyclized products. Specifically, [(3-formylquinolin-2-yl)thio]acetic acid is obtained in 60–70% yield, which upon further reactions, can produce various quinoline derivatives (B. Kiran et al., 2007). This synthesis showcases the versatility of quinoline compounds through selective reactions under controlled conditions.

Molecular Structure Analysis

A detailed molecular structure analysis was conducted for a related compound, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, revealing its crystal structure through X-ray diffraction. This demonstrates the intricate molecular architecture that can be achieved with quinoline derivatives, highlighting the compound's monoclinic space group and stable sugar moiety conformation (Wei et al., 2006).

Scientific Research Applications

Chemistry and Synthesis Applications

[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid and its derivatives have been utilized in synthetic organic chemistry to create novel compounds. In a study by Kiran et al. (2007), the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid yielded a mixture of uncyclized [(3-formylquinolin-2-yl)thio]acetic acid and cyclized thieno[2,3-b]quinoline-2-carboxylic acids. Further reactions involving refluxing with POCl3 and DMF produced thieno[2,3-b]quinoline derivatives, indicating its utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (B. Kiran, B. P. Nandeshwarappa, V. P. Vaidya, & K. Mahadevan, 2007).

Material Science and Molecular Electronics

In material science, compounds related to [(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid have been explored for their electronic properties. Ashwell et al. (2003) demonstrated that thioacetic acid S-esters form self-assembled monolayers on gold, exhibiting asymmetric current-voltage characteristics, which could be attributed to molecular rectification. This highlights its potential in developing molecular electronics (G. Ashwell, R. Hamilton, & L. High, 2003).

Biological and Pharmacological Studies

Despite the exclusion of drug use, dosage, and side effects, research into derivatives of [(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid has provided insights into biological activity. Kessl et al. (2012) found that 2-(quinolin-3-yl)-acetic-acid derivatives act as allosteric HIV-1 integrase inhibitors, offering a novel approach to targeting viral replication. These compounds inhibit the integrase-LEDGF interaction and viral DNA integration, demonstrating the chemical's potential in antiretroviral therapy (J. Kessl et al., 2012).

properties

IUPAC Name

2-(3-formyl-8-methylquinolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-3-2-4-9-5-10(6-15)13(14-12(8)9)18-7-11(16)17/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMZLOGYWUHETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)SCC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Formyl-8-methylquinolin-2-YL)sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid
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[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid
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[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid
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[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid
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[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid
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[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid

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